4-(1-azocanylmethyl)-2,6-dimethoxyphenol
Description
4-(1-Azocanylmethyl)-2,6-dimethoxyphenol is a phenolic derivative characterized by a 2,6-dimethoxyphenol core substituted with a 1-azocanylmethyl group. The azocanylmethyl moiety consists of an eight-membered saturated azocane ring (containing one nitrogen atom) attached via a methylene linker.
Properties
IUPAC Name |
4-(azocan-1-ylmethyl)-2,6-dimethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-19-14-10-13(11-15(20-2)16(14)18)12-17-8-6-4-3-5-7-9-17/h10-11,18H,3-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDBORDVUDWGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
4-(4,5-Diisopropyl-1H-imidazol-2-yl)-2,6-dimethoxyphenol (25b)
4-(3’-Hydroxymethyloxiran-2’-yl)-2,6-dimethoxyphenol
4-(3-Hydroxypropyl)-2,6-dimethoxyphenol (15A)
- Structure : Substituted with a hydroxypropyl chain.
- Source: Produced via lignin hydrogenolysis .
- Comparison : The hydroxypropyl group increases hydrophilicity, likely enhancing water solubility, whereas the azocanylmethyl group’s nitrogen may facilitate protonation-dependent solubility .
Antioxidant Activity
4-(((4-(5-((Aryidene)amino)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenol (7a–7e)
- Structure : Incorporates an oxadiazole-Schiff base hybrid.
- Activity : Demonstrated potent antioxidant properties via DPPH radical scavenging, attributed to electron-donating oxadiazole and conjugated π-systems .
- Comparison : The azocanylmethyl group’s tertiary amine may act as a radical scavenger, though its efficacy might be lower than that of oxadiazole derivatives due to reduced conjugation .
Pyridinyl-Substituted Derivatives (3c–3h)
- Structure: 2,6-Dimethoxyphenol core with pyridinyl or terpyridinyl substituents.
- Activity : Varied antioxidant profiles linked to substituent electronic effects; e.g., thiophene-containing derivatives (3g) showed enhanced activity due to sulfur’s electron-rich nature .
- Comparison : The azocanylmethyl group’s lack of aromaticity may limit π-π interactions critical for antioxidant mechanisms in pyridinyl analogues .
Pharmacokinetic and Metabolic Profiles
- Metabolic Stability : Imidazole-containing 25b and oxirane derivatives undergo phase I/II metabolism (e.g., glucuronidation), whereas the azocanylmethyl group’s steric bulk may hinder enzyme access, prolonging half-life.
- Plasma Exposure : Azocanylmethyl’s lipophilicity could enhance tissue penetration but reduce aqueous solubility compared to hydroxypropyl (15A) or glucuronidated metabolites .
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